molecular formula C7H5N3O2 B1363797 Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 25940-35-6

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1363797
CAS No.: 25940-35-6
M. Wt: 163.13 g/mol
InChI Key: HNYVPKNVKSTVJO-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a key chemical scaffold in medicinal chemistry and drug discovery research. This compound serves as a versatile precursor for the design and synthesis of novel bioactive molecules. The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, known for its significant biological activities and is present in several commercial drugs and research compounds . Researchers utilize this carboxylic acid derivative primarily as a central building block for the late-stage derivatization and parallel synthesis of diverse compound libraries . Its primary research value lies in its role as an intermediate for preparing various carboxamide derivatives and other functionalized molecules, enabling the exploration of structure-activity relationships . The broader pyrazolo[1,5-a]pyrimidine scaffold has demonstrated a wide range of enzymatic inhibitory and anticancer potential in scientific studies . Specific derivatives have been investigated as kinase inhibitors, antagonists of serotonin 5-HT6 receptors, inhibitors of amyloid β-peptide aggregation, and as potential PET tumor imaging agents . Furthermore, this structural motif is found in approved drugs such as the sedative agents Zaleplon and Indiplon, and the anxiolytic agent Ocinaplon, highlighting the therapeutic relevance of this chemical class . The carboxylic acid functional group at the 3-position provides a critical handle for further synthetic modification, allowing researchers to create targeted libraries for high-throughput screening and lead optimization projects. This product is intended for research and development purposes in laboratory settings only. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR THERAPEUTIC USE. This product is a chemical tool for scientific investigation. It is not intended to diagnose, treat, cure, or prevent any disease. Safety data sheets (SDS) with handling and hazard information must be consulted prior to use. Researchers should adhere to their institution's chemical safety guidelines and applicable local and national regulations when handling this compound.

Properties

IUPAC Name

pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-4-9-10-3-1-2-8-6(5)10/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYVPKNVKSTVJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)C(=O)O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365572
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25940-35-6
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Preparation Methods

Preparation via Cyclocondensation of Aminopyrazoles with β-Enaminones

One of the principal synthetic routes to pyrazolo[1,5-a]pyrimidine derivatives, including the 3-carboxylic acid, is the cyclocondensation reaction between 5-amino-1H-pyrazoles and β-enaminones or related electrophiles.

  • General Procedure :
    5-Amino-1H-pyrazole-4-carboxylic acid or its derivatives are reacted with β-enaminones under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine core. This is often followed by hydrolysis or further functional group transformations to introduce the carboxylic acid at position 3.

  • Example :
    A microwave-assisted one-pot cyclocondensation of β-enaminones with NH-3-aminopyrazoles yields 3-formylpyrazolo[1,5-a]pyrimidines, which can be further oxidized or hydrolyzed to the corresponding carboxylic acids with good yields (up to 98%).

  • Advantages :
    This method is regioselective, efficient, and can be adapted for various substituents on the pyrazole or enaminone, allowing structural diversity.

Synthesis from 5-Amino-3-Methylpyrazole and Diethyl Malonate

A classical multi-step synthesis involves:

  • Step 1 : Reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethanolate base to yield dihydroxy-heterocycle intermediates with high yield (~89%).

  • Step 2 : Chlorination of the dihydroxy intermediate using phosphorus oxychloride to form 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (61% yield).

  • Step 3 : Nucleophilic substitution of chlorine at position 7 with morpholine in the presence of potassium carbonate at room temperature (94% yield).

  • Step 4 : Hydrolysis or further functionalization to introduce the carboxylic acid moiety at position 3.

This route provides a robust framework for further derivatization and has been used to synthesize various pyrazolo[1,5-a]pyrimidine carboxylic acid derivatives.

Direct Condensation Using 1,1,3,3-Tetraethoxy-2-Methylpropane and 5-Amino-1H-Pyrazole-4-Carboxylic Acid

A practical and efficient synthetic method reported involves:

  • Reactants : 5-Amino-1H-pyrazole-4-carboxylic acid and 1,1,3,3-tetraethoxy-2-methylpropane.

  • Conditions : Suspended in 6 M hydrochloric acid aqueous solution, heated at 95 °C in a sealed tube.

  • Outcome : The reaction mixture dissolves fully at 82 °C, and upon cooling, the product precipitates. The isolated yield of 6-methyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is 81%.

  • Significance : This method is straightforward, avoids complex intermediates, and is suitable for scale-up due to mild conditions and good yield.

Synthesis via 1,3-Dipolar Cycloaddition and Subsequent Hydrolysis

An improved synthesis route for pyrazolo[1,5-a]pyridine-3-carboxylate derivatives (structurally related to pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) involves:

  • Step 1 : 1,3-Dipolar cycloaddition reaction between ethyl propionate and N-aminopyridine sulfates (prepared from substituted pyridines and hydroxylamine-O-sulfonic acid).

  • Step 2 : Treatment with 30% aqueous sodium hydroxide to hydrolyze the ester to the corresponding carboxylic acid.

  • Advantages : This method eliminates the need to convert sulfate into iodine salt, simplifying the process and improving precipitation issues. The reported yields range from 88% to 93%.

Multi-Step Functionalization via Halogenation and Suzuki-Miyaura Cross-Coupling

For derivatives of this compound, especially with substitutions at positions 5 and 7:

  • Step 1 : Starting from the pyrazolopyrimidine core, selective chlorination is performed using phosphoryl chloride to yield dichlorinated intermediates.

  • Step 2 : Nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions introduce various substituents on the core.

  • Step 3 : Hydrolysis of ester groups to carboxylic acids under acidic or basic conditions.

  • Example : This approach was used to prepare a series of 5- and/or 6-substituted pyrazolo[1,5-a]pyrimidine carboxylic acids with high regioselectivity and yields.

Patent-Reported Method Using 3-Aminopyrazole and Dialkylamino-1-(3-Heteroaryl)-2-Propen-1-One

A patented synthesis describes:

  • Step 1 : Reaction of substituted 3-aminopyrazoles with 3-dialkylamino-1-(3-heteroaryl)-2-propen-1-ones in refluxing glacial acetic acid for 2–24 hours.

  • Step 2 : Workup involves neutralization, extraction, and purification to isolate this compound derivatives.

  • Step 3 : Hydrolysis of esters to acids is achieved by refluxing with potassium hydroxide in ethanol-water mixture.

  • Step 4 : Further functionalization like amide formation or reduction is also described.

Summary Table of Preparation Methods

Method No. Starting Materials Key Reaction Conditions Yield (%) Notes Source
1 5-Amino-1H-pyrazole + β-enaminones Microwave-assisted cyclocondensation Up to 98 One-pot, regioselective, scalable
2 5-Amino-3-methylpyrazole + diethyl malonate Base-mediated condensation, chlorination 61–94 Multi-step, versatile intermediate
3 5-Amino-1H-pyrazole-4-carboxylic acid + tetraethoxypropane Acidic aqueous, sealed tube, 95 °C 81 Simple, direct, suitable for scale-up
4 N-Aminopyridine sulfates + ethyl propionate 1,3-Dipolar cycloaddition + base hydrolysis 88–93 Improved process, avoids iodine salt intermediate
5 Pyrazolopyrimidine core + POCl3 + boronic acids Halogenation, Suzuki coupling, hydrolysis Variable Enables substitution at multiple positions
6 3-Aminopyrazole + dialkylamino-propenone Reflux in glacial acetic acid, hydrolysis Variable Patented, includes ester hydrolysis and amide formation

Detailed Research Findings and Analysis

  • The cyclocondensation approach (Method 1) is favored for its regioselectivity and high yield, especially when combined with microwave assistance, which accelerates reaction times and improves purity.

  • The multi-step synthesis from diethyl malonate (Method 2) provides a well-established route with good control over substitution patterns but requires careful handling of chlorination and nucleophilic substitution steps.

  • The direct condensation with tetraethoxypropane (Method 3) is notable for operational simplicity and scalability, making it suitable for industrial production.

  • The 1,3-dipolar cycloaddition method (Method 4) addresses previous synthetic challenges by eliminating problematic intermediates and improving overall yield and process efficiency.

  • The functionalization via halogenation and Suzuki coupling (Method 5) allows for structural diversity, crucial for medicinal chemistry applications, but involves multiple steps and requires palladium catalysts.

  • The patented method (Method 6) demonstrates the utility of dialkylamino-propenone intermediates and provides routes to both carboxylic acids and their amides, expanding the chemical space accessible from pyrazolo[1,5-a]pyrimidine cores.

Chemical Reactions Analysis

Types of Reactions: Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different biological activities .

Scientific Research Applications

Pharmaceutical Development

Role in Drug Synthesis:
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid serves as a crucial intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders and inflammatory diseases. It has been identified as a promising scaffold for developing inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is significant in treating autoimmune diseases. For instance, a study demonstrated that derivatives of this compound exhibited IC50 values as low as 18 nM for PI3Kδ inhibition, showcasing its potential in drug development for conditions like systemic lupus erythematosus and multiple sclerosis .

Anticancer Properties:
Recent investigations have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidines. Researchers have synthesized various derivatives that show activity against different cancer cell lines. The modifications to the core structure have led to enhanced potency and selectivity against cancer targets .

Agricultural Chemistry

Use in Agrochemicals:
The compound is utilized in formulating agrochemicals to enhance crop protection. It acts as both a herbicide and fungicide, contributing to improved agricultural yields. Its application helps mitigate pest-related losses and supports sustainable farming practices .

Biochemical Research

Enzyme Interaction Studies:
In biochemical research, this compound is employed to study enzyme interactions and metabolic pathways. This research aids in understanding disease mechanisms and biological processes. For example, compounds derived from this scaffold have been explored for their ability to inhibit membrane-bound pyrophosphatase (mPPase), which is crucial in combating pathogenic protozoan parasites .

Material Science

Development of Novel Materials:
The unique chemical properties of this compound make it suitable for developing new materials such as polymers and coatings. These materials exhibit enhanced performance characteristics due to the incorporation of this compound into their structure .

Analytical Chemistry

Applications in Analytical Techniques:
In analytical chemistry, this compound is used in various techniques like chromatography and spectroscopy for identifying and quantifying substances in complex mixtures. Its utility as a reagent enhances the accuracy and reliability of analytical results .

Summary Table of Applications

Field Application Key Findings
Pharmaceutical DevelopmentIntermediate for drug synthesis; anticancer propertiesDerivatives show potent inhibition of PI3Kδ with IC50 values down to 18 nM .
Agricultural ChemistryFormulation of herbicides and fungicidesEnhances crop protection and improves agricultural yields .
Biochemical ResearchStudies on enzyme interactions; metabolic pathwaysInhibits mPPase, aiding research against protozoan parasites .
Material ScienceDevelopment of polymers and coatingsUnique properties lead to enhanced material performance .
Analytical ChemistryUsed in chromatography and spectroscopyImproves identification and quantification accuracy .

Case Studies

  • PI3Kδ Inhibitors Development:
    A study synthesized a library of benzimidazole derivatives based on this compound. The most active compound exhibited high selectivity for PI3Kδ over other isoforms, demonstrating its potential as a therapeutic agent against inflammatory diseases .
  • Agrochemical Formulations:
    Research has shown that formulations containing this compound significantly reduced weed populations while maintaining crop health, indicating its effectiveness as an agrochemical agent .

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • Carboxylic Acid Removal : Derivatives without the -COOH group (e.g., esterified analogs like ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate) show enhanced oral activity due to increased lipophilicity .
  • Methyl Substituents : 3- and 5-methyl groups are critical for in vivo potency in angiotensin II antagonists .

Coordination Chemistry vs. Analogs

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid outperforms non-carboxylic analogs in forming metal complexes:

  • Mn(II) Complex: C₁₄H₁₂N₆O₆Mn exhibits a mononuclear structure with κ²N,O coordination .
  • Ni(II) Complex : C₁₄H₁₆N₆O₈Ni demonstrates similar coordination but lower stability compared to Mn .
  • Comparison with Pyrido[1,2-a]pyrimidine : The pyrido analog lacks carboxylate coordination sites, limiting its utility in metal complexation .

Biological Activity

Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, receptor antagonism, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to a class of nitrogen-containing heterocycles known for their pharmacological relevance. The compound can be synthesized through various methods, including microwave-assisted copper-catalyzed reactions, which have been shown to yield high purity and efficiency .

Anticancer Activity

In Vitro Studies
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit notable anticancer activity. A screening of synthesized triazole-linked glycohybrids revealed significant inhibition against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The most potent compound showed an IC50 value of 15.3 µM against MCF-7 cells .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCell LineIC50 (µM)Reference
Triazole-linked glycohybridMCF-715.3
Pyrazolo[1,5-a]pyrimidin-7-olMDA-MB-231>100
New derivativesEhrlich AscitesVaries

These findings suggest that while some derivatives show promising anticancer properties, others may lack efficacy against specific cancer types.

Receptor Antagonism

This compound derivatives have been identified as serotonin 3 (5-HT3) receptor antagonists. This activity is particularly relevant for developing antiemetic drugs to mitigate nausea and vomiting associated with chemotherapy treatments. The compounds demonstrated effective antagonism at the 5-HT3 receptor, indicating their potential as therapeutic agents in managing chemotherapy-induced side effects .

Cytotoxicity and Safety Profile

The cytotoxic effects of pyrazolo[1,5-a]pyrimidine derivatives were evaluated against various cell lines. While some compounds exhibited significant cytotoxicity against cancer cells, they also displayed varying degrees of toxicity towards normal cells. For example, certain derivatives showed low cytotoxicity against Vero cells (a normal cell line), suggesting a degree of selectivity that could be beneficial in therapeutic applications .

Table 2: Cytotoxicity Profile of Selected Derivatives

Compound NameCell LineToxicity LevelReference
Compound AVero CellsLow
Compound BEAC CellsHigh

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can significantly influence biological activity. For instance, substituting different groups at specific positions on the aromatic rings has been shown to enhance binding affinity to target proteins involved in cancer progression .

Q & A

Q. What are the key synthetic strategies for preparing pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and its derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols starting from commercially available precursors. A common approach includes:
  • Cyclization : Reacting hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring .
  • Oxidation : For carboxylic acid derivatives, intermediates like 4-methyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidin-3-carboxaldehyde are oxidized using KMnO₄ in water/acetone under basic conditions .
  • Functionalization : Amidation or esterification of the carboxylic acid group with primary amines or alcohols, respectively, using coupling agents (e.g., thionyl chloride for ester formation) .
  • Parallel Synthesis : A four-step protocol for generating 7-heteroaryl derivatives involves dimethylformamide dimethylacetal (DMF-DMA) as a key reagent .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and substitution patterns (e.g., δ 8.48 ppm for aromatic protons) .
  • Mass Spectrometry (LC-MS/HRMS) : Used to verify molecular weight and purity (e.g., HRMS m/z 205.1085 for a derivative) .
  • X-ray Crystallography : Determines crystal structure and coordination geometry in metal complexes. For example, Cu(II) complexes exhibit square-planar geometries with Cu–O/N bond lengths of 1.913–1.983 Å .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer :
  • Hazard Classification : The compound is classified as acutely toxic (oral, Category 4), skin/eye irritant (Category 2), and STOT SE 3 (respiratory system target) .
  • Handling Protocols : Use fume hoods, PPE (gloves, goggles), and avoid inhalation. Store at 2–8°C in sealed containers .
  • Waste Disposal : Segregate waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized to control product outcomes in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer :
  • Hydrazine Hydrate Reactions : Varying conditions (solvent, temperature) determine product selectivity. For example, hydrazine hydrate with enamines yields cyanopyrazoles under anhydrous conditions but aminopyrazoles in aqueous media .
  • Metal Coordination : Hydrothermal synthesis (e.g., 353 K for 3 days with Mn(CH₃COO)₂·4H₂O) yields stable coordination complexes, as confirmed by single-crystal X-ray diffraction .

Q. What methodologies are used to design and analyze metal coordination complexes involving this compound?

  • Methodological Answer :
  • Ligand Design : The carboxylate and pyrimidine N atoms enable chelation with transition metals (e.g., Cu²⁺, Mn²⁺). The ligand adopts a κ²N,O coordination mode .
  • Structural Analysis : X-ray diffraction reveals monoclinic space groups (e.g., C2/c) and bond parameters (e.g., Cu–O = 1.913 Å, Cu–N = 1.984 Å) .
  • Magnetic Studies : SQUID magnetometry assesses paramagnetic properties in Cu(II) complexes .

Q. How are pyrazolo[1,5-a]pyrimidine-3-carboxamide derivatives evaluated for antimicrobial activity?

  • Methodological Answer :
  • In Vitro Assays : Derivatives are tested against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution to determine minimum inhibitory concentrations (MICs) .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., Br at position 6) enhance activity by improving membrane permeability .
  • Comparative Studies : Analogues like 6-cyano vs. 6-methyl derivatives are screened to assess substituent effects on bioactivity (Note: BenchChem source excluded per guidelines).

Data Contradiction Analysis

  • Synthetic Routes : reports hydrazine hydrate reactions yielding cyanopyrazoles or aminopyrazoles based on solvent polarity, while uses KMnO₄ oxidation for carboxylic acids. Researchers must optimize conditions (e.g., solvent, oxidizing agents) to avoid competing pathways.
  • Biological Activity : Derivatives with 6-bromo substituents (MIC = 4 µg/mL) show superior antimicrobial activity compared to unsubstituted analogues, highlighting the role of halogenation in enhancing potency.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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